Csf1R-IN-4

Description

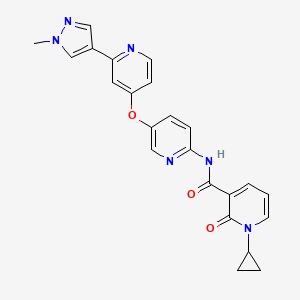

Structure

3D Structure

Properties

Molecular Formula |

C23H20N6O3 |

|---|---|

Molecular Weight |

428.4 g/mol |

IUPAC Name |

1-cyclopropyl-N-[5-[[2-(1-methylpyrazol-4-yl)-4-pyridinyl]oxy]-2-pyridinyl]-2-oxopyridine-3-carboxamide |

InChI |

InChI=1S/C23H20N6O3/c1-28-14-15(12-26-28)20-11-17(8-9-24-20)32-18-6-7-21(25-13-18)27-22(30)19-3-2-10-29(23(19)31)16-4-5-16/h2-3,6-14,16H,4-5H2,1H3,(H,25,27,30) |

InChI Key |

SKXQHLVINGPJLX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)OC3=CN=C(C=C3)NC(=O)C4=CC=CN(C4=O)C5CC5 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Csf1R-IN-4 in Glioma: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Csf1R-IN-4 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R). As a relatively novel compound, extensive peer-reviewed literature specifically detailing its action in glioma models is emerging. This guide synthesizes the well-established mechanism of action for potent Csf1R inhibitors in glioma, using data from extensively studied tool compounds such as BLZ945, PLX3397, and GW2580. This compound is expected to operate through this conserved mechanism, which primarily involves the modulation of the tumor microenvironment.

Executive Summary

High-grade gliomas, including glioblastoma (GBM), are characterized by a densely immunosuppressive tumor microenvironment (TME) rich in tumor-associated macrophages and microglia (TAMs). These TAMs, predominantly polarized towards a pro-tumoral M2 phenotype, are critically dependent on signaling through the Colony-Stimulating Factor 1 Receptor (Csf1R). This compound, as a potent Csf1R inhibitor, intervenes in this axis. Its primary mechanism of action is not direct cytotoxicity to glioma cells, but rather the "re-education" of TAMs. By blocking Csf1R signaling, the inhibitor shifts TAMs from a tumor-supportive M2-like state to an anti-tumoral M1-like phenotype. This reprogramming disrupts the reciprocal signaling between glioma cells and TAMs, leading to reduced tumor cell proliferation and invasion, and ultimately, a delay in tumor progression.

The Csf1/Csf1R Axis: A Central Regulator of the Glioma Microenvironment

The Csf1/Csf1R signaling pathway is fundamental for the survival, proliferation, and differentiation of myeloid cells, including macrophages and microglia.[1][2] In the context of glioma, tumor cells often secrete high levels of Csf1. This cytokine binds to Csf1R, which is highly expressed on the abundant TAM population within the tumor mass.

Activation of Csf1R triggers its dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for the pro-tumoral functions of TAMs. These pathways include:

-

PI3K/AKT Pathway: Promotes cell survival and proliferation.

-

MAPK/ERK Pathway: Involved in cell differentiation and proliferation.

This sustained signaling cascade maintains the M2-like polarization of TAMs, which in turn support tumor growth through various mechanisms, including the secretion of growth factors, promotion of angiogenesis, and suppression of the adaptive immune response.

Mechanism of Action of this compound and Related Inhibitors

The core mechanism of action for potent Csf1R inhibitors in glioma is the disruption of the supportive TME by targeting TAMs. This is achieved through a multi-faceted approach rather than direct tumor cell killing.

Primary Target: Tumor-Associated Macrophages (TAMs)

Preclinical studies consistently demonstrate that Csf1R inhibitors have minimal direct effect on the viability of glioma cells in monoculture, as these cells often lack Csf1R expression. Instead, the potent anti-tumor effects are mediated through the modulation of TAMs.

Key Mechanistic Pillars:

-

Reprogramming of TAM Phenotype: The central effect of Csf1R inhibition is the repolarization of TAMs from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype. This is evidenced by a downregulation of M2 markers (e.g., CD163, CD206) and an upregulation of M1 markers (e.g., HLA-DR, inducible nitric oxide synthase).

-

Inhibition of Pro-Tumoral Functions: By blocking Csf1R, inhibitors prevent the survival and proliferation signals for M2-like TAMs. While this does not always lead to a significant depletion of the overall TAM population within the tumor, it functionally alters the remaining cells, impairing their ability to support the tumor.

-

Disruption of Reciprocal Signaling: Glioma cells and TAMs exist in a symbiotic relationship. TAMs secrete factors like Epidermal Growth Factor (EGF) that promote glioma cell invasion, while glioma cells secrete Csf1 to maintain the TAM population. Csf1R inhibition breaks this loop, leading to indirect anti-tumor effects such as reduced glioma cell proliferation and increased apoptosis.

dot

References

The Role of Csf1R-IN-4 and Other CSF1R Inhibitors in Macrophage Polarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a critical regulator of macrophage differentiation, proliferation, and survival. Its signaling pathway is pivotal in establishing the polarization state of macrophages, particularly in the context of the tumor microenvironment (TME), where it often promotes a pro-tumoral M2 phenotype. Inhibition of CSF1R has emerged as a promising therapeutic strategy to repolarize tumor-associated macrophages (TAMs) towards an anti-tumoral M1 phenotype, thereby enhancing anti-cancer immunity. This technical guide provides an in-depth overview of the role of CSF1R inhibitors in macrophage polarization, with a focus on the inhibitor Csf1R-IN-4 and other well-characterized molecules in its class, such as BLZ945 and PLX3397. Due to the limited availability of detailed public data on this compound, this guide leverages data from these analogous compounds to illustrate the principles of CSF1R inhibition in macrophage polarization.

Introduction to CSF1R and Macrophage Polarization

Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to environmental cues. The two major polarization states are the classically activated (M1) and alternatively activated (M2) macrophages.

-

M1 Macrophages: Typically induced by microbial products (e.g., LPS) and pro-inflammatory cytokines (e.g., IFN-γ), M1 macrophages are characterized by the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), high antigen presentation capacity, and anti-tumoral activity.

-

M2 Macrophages: Induced by cytokines such as IL-4 and IL-13, M2 macrophages are involved in tissue repair, angiogenesis, and immune suppression. In the TME, TAMs often exhibit an M2-like phenotype, promoting tumor growth and metastasis.

The CSF1/CSF1R signaling axis is a key driver of the M2 phenotype.[1][2] CSF1, abundant in the TME, binds to CSF1R on macrophages, activating downstream signaling cascades that promote their survival and differentiation into M2-like TAMs.

This compound: A Potent CSF1R Inhibitor

This compound is a potent inhibitor of CSF1R. It is structurally designed to block the kinase activity of the receptor, thereby inhibiting the downstream signaling pathways responsible for M2 polarization. Patent literature suggests its utility in cancer research, particularly in modulating the inflammatory factor exchange between TAMs and glioma cells. While detailed peer-reviewed studies on its specific effects on macrophage polarization markers are not yet widely available, its mechanism of action is expected to be consistent with other selective CSF1R inhibitors.

Quantitative Data on CSF1R Inhibition and Macrophage Polarization

The following tables summarize quantitative data from studies on the well-characterized CSF1R inhibitors BLZ945 and PLX3397, which serve as representative examples of the effects of this class of molecules on macrophage polarization.

Table 1: Inhibitory Activity of Representative CSF1R Inhibitors

| Inhibitor | Target | IC50 (nM) | Cell-based Assay | Reference |

| BLZ945 | CSF1R | 1 | CSF-1-dependent BMDM proliferation | [Pyonteck et al., 2013] |

| PLX3397 | CSF1R | 28 | CSF-1 stimulated p-CSF1R | [Patel et al., 2017] |

Table 2: Effect of CSF1R Inhibition on Macrophage Polarization Markers

| Inhibitor | Cell Type | Treatment | M1 Marker Change | M2 Marker Change | Reference |

| BLZ945 | Bone Marrow-Derived Macrophages (BMDMs) | Co-culture with glioma cells | - | ↓ Arginase-1, ↓ Fizz1, ↓ Ym1 | [Pyonteck et al., 2013] |

| PLX3397 | Human Monocyte-Derived Macrophages | M2-polarizing conditions | ↑ CD86 | ↓ CD163, ↓ CD206 | [Ries et al., 2014] |

| PLX3397 | Murine TAMs (in vivo) | Oral administration | ↑ MHC-II | ↓ CD206 | [Zhu et al., 2014] |

Signaling Pathways Modulated by CSF1R Inhibition

Inhibition of CSF1R blocks the activation of several downstream signaling pathways that are crucial for M2 macrophage polarization and survival. The primary pathway affected is the PI3K/AKT/mTORC1 axis, which is a central regulator of cell growth, proliferation, and survival.

References

Csf1R-IN-4: A Deep Dive into TAM Reprogramming for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment (TME), playing a paradoxical role in cancer progression. While they can possess anti-tumor functions, TAMs are often polarized towards an M2-like phenotype, which promotes tumor growth, angiogenesis, immunosuppression, and metastasis. The colony-stimulating factor 1 receptor (Csf1R) signaling pathway is a key driver of the differentiation, survival, and pro-tumoral function of TAMs. Consequently, inhibiting Csf1R has emerged as a promising therapeutic strategy to reprogram TAMs from a pro-tumor (M2) to an anti-tumor (M1) state, thereby unleashing the body's own immune system against cancer.

This technical guide focuses on Csf1R-IN-4, a potent and selective inhibitor of Csf1R. This compound, identified as compound 104 in patent WO2021197276A1, has shown potential in modulating the TME by affecting the interplay between TAMs and cancer cells. This document provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols relevant to its study.

Core Concepts: Csf1R Signaling and TAM Polarization

The binding of the ligands CSF-1 (colony-stimulating factor 1) or IL-34 to Csf1R on macrophages triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways, which are crucial for macrophage survival, proliferation, and polarization towards the M2 phenotype.

Csf1R Signaling Pathway

Caption: Csf1R signaling cascade and the inhibitory action of this compound.

By inhibiting the kinase activity of Csf1R, this compound blocks these downstream signaling events, leading to a reduction in TAM survival and a shift in their polarization from an M2 to a more M1-like phenotype, characterized by anti-tumor activity.

Quantitative Data for Csf1R Inhibitors

While specific quantitative data for this compound is primarily found within patent literature and is not extensively published in peer-reviewed journals, the following tables summarize representative data for potent and selective Csf1R inhibitors to provide a comparative context.

Table 1: In Vitro Kinase Inhibitory Activity of Csf1R Inhibitors

| Compound | Csf1R IC₅₀ (nM) | Kinase Selectivity (Fold vs. other kinases) | Cell-Based Assay (pCsf1R IC₅₀, nM) | Reference |

| This compound (Compound 104) | Data not publicly available | Data not publicly available | Data not publicly available | WO2021197276A1 |

| Pexidartinib (PLX3397) | 10 | >100-fold vs. most kinases | 20 | [ClinicalTrials.gov] |

| BLZ945 | 1 | >1000-fold vs. a panel of 456 kinases | 15 | [Nature Medicine] |

| Emactuzumab (RG7155) | N/A (Antibody) | N/A | Potent inhibition of CSF-1 binding | [Cancer Cell] |

Table 2: In Vivo Efficacy of Csf1R Inhibitors in Preclinical Tumor Models

| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Effect on TAMs | Reference |

| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Affects inflammatory factor exchange between TAMs and glioma cells | WO2021197276A1[1] |

| Pexidartinib | Glioblastoma | 50 mg/kg, oral, daily | Significant reduction | Depletion of TAMs | [Clinical Cancer Research] |

| BLZ945 | Breast Cancer | 200 mg/kg, oral, daily | 60% | Repolarization to M1 phenotype | [Nature] |

| Anti-Csf1R Antibody | Pancreatic Cancer | 10 mg/kg, i.p., twice weekly | 50% | Reduction in TAM numbers | [Cancer Discovery] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of Csf1R inhibitors like this compound.

In Vitro Csf1R Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the Csf1R kinase domain.

Workflow for In Vitro Kinase Assay

Caption: General workflow for an in vitro Csf1R kinase inhibition assay.

Materials:

-

Recombinant human Csf1R kinase domain

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Poly(Glu,Tyr) 4:1 substrate

-

This compound (or test compound)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 5 µL of the compound dilution.

-

Add 10 µL of a solution containing the Csf1R enzyme and the substrate in kinase buffer.

-

Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for Csf1R.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

The data is then analyzed to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Macrophage Polarization Assay

This assay assesses the ability of this compound to repolarize macrophages from an M2-like to an M1-like phenotype.

Workflow for Macrophage Polarization Assay

References

The Effects of CSF1R Inhibition on Microglial Cytokine Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), are integral to brain homeostasis, synaptic pruning, and the response to injury and disease.[1][2] Their survival, proliferation, and activation state are critically dependent on signaling through the Colony-Stimulating Factor 1 Receptor (CSF1R).[3][4][5] Dysregulation of this pathway and subsequent microglial activation are implicated in numerous neurodegenerative and neuroinflammatory disorders, making CSF1R a key therapeutic target.

This technical guide explores the effects of inhibiting CSF1R on cytokine expression in microglia, using Csf1R-IN-4 as a representative pharmacological tool. We will delve into the core signaling pathways, present data on cytokine modulation, provide detailed experimental protocols for studying these effects, and visualize key processes. While specific data for "this compound" is not extensively available in public literature, this document synthesizes findings from well-characterized CSF1R inhibitors such as PLX3397, GW2580, and BLZ945 to provide a comprehensive overview of this inhibitor class. These small-molecule inhibitors typically function as ATP-competitive antagonists, blocking the receptor's kinase activity and downstream signaling.

CSF1R Signaling Pathway in Microglia

The CSF1R pathway is essential for the homeostatic maintenance of microglia. The receptor can be activated by two primary ligands: Colony-Stimulating Factor 1 (CSF1) and Interleukin-34 (IL-34). Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade, prominently involving the PI3K/Akt and ERK1/2 pathways, which collectively regulate microglial survival, proliferation, and differentiation.

Pharmacological inhibition of CSF1R blocks this critical survival signal, leading to a rapid reduction in microglial numbers in the CNS. This depletion occurs without inducing a significant inflammatory response, making these inhibitors valuable tools for studying microglial function.

Effects of CSF1R Inhibition on Microglial Cytokine Expression

In response to pathological stimuli, such as lipopolysaccharide (LPS) or disease-associated proteins, microglia become activated and release a variety of signaling molecules, including pro-inflammatory and anti-inflammatory cytokines. CSF1R inhibition profoundly modulates this response.

Studies using CSF1R inhibitors like PLX3397 have shown that depleting microglia leads to a robust reduction in the expression of many inflammatory genes, including TNF-α, in response to an LPS challenge. Similarly, in models of neurodegenerative disease, CSF1R inhibition can attenuate neuroinflammation. However, the effect can be context-dependent. For instance, one study using the inhibitor ki20227 in a model of global cerebral ischemia reported an enhancement of pro-inflammatory genes like TNF-α and iNOS post-treatment, suggesting that the timing and specific pathological context of inhibition are critical. Another study using the inhibitor BLZ945 on a microglial cell line found altered secretion of several cytokines, including GM-CSF, IL-1Rα, IL-6, and TNFα.

Summary of Cytokine Modulation by CSF1R Inhibitors

The following table summarizes the observed effects of various CSF1R inhibitors on the expression of key cytokines in microglia, as reported in the literature. This data is representative of the inhibitor class.

| Cytokine | CSF1R Inhibitor | Model System | Observed Effect | Reference |

| Pro-Inflammatory | ||||

| TNF-α | PLX3397 | Mouse brain (LPS challenge) | Significant Decrease | |

| TNF-α | ki20227 | Mouse brain (Ischemia) | Significant Increase | |

| IL-1α | PLX5622 | Mouse brain (Ischemia) | Decrease | |

| IL-1β | PLX5622 | Mouse brain (Ischemia) | Decrease | |

| IL-6 | PLX5622 | Mouse brain (Ischemia) | Decrease | |

| iNOS | ki20227 | Mouse brain (Ischemia) | Significant Increase | |

| Anti-Inflammatory | ||||

| IL-10 | Not Specified | General observation | Modulation expected | |

| Other | ||||

| GM-CSF | BLZ945 | EOC2 microglial cell line | Altered Secretion | |

| IL-1Rα | BLZ945 | EOC2 microglial cell line | Altered Secretion |

Experimental Protocols

To assess the impact of this compound on cytokine expression, a series of in vitro and in vivo experiments can be performed.

Primary Microglia Isolation and Culture

This protocol is adapted from established methods for creating primary glial cultures from which microglia are isolated.

-

Tissue Dissociation: Isolate cerebral cortices from P0-P2 mouse pups in a sterile environment. Mince the tissue and enzymatically digest it (e.g., using trypsin) to obtain a single-cell suspension.

-

Mixed Glial Culture: Plate the cell suspension into T-75 flasks coated with Poly-D-Lysine (PDL). Culture in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin.

-

Astrocyte Layer Formation: Allow cells to grow for 7-10 days, with media changes every 3-4 days. During this time, astrocytes will form a confluent monolayer on the bottom of the flask.

-

Microglia Isolation: Microglia grow on top of the astrocyte layer. To harvest, seal the flasks and shake them on an orbital shaker for 2-4 hours at 37°C.

-

Plating: Collect the supernatant containing detached microglia, centrifuge, and resuspend the cells. Plate the purified microglia onto new PDL-coated plates for experiments. The purity can be confirmed by staining for microglial markers like Iba1 or CD11b.

In Vitro Microglial Activation and Inhibitor Treatment

-

Pre-treatment: Once microglia are seeded and adherent, replace the medium. Add this compound at various concentrations (determined by prior dose-response/toxicity assays) and pre-incubate for 1-2 hours.

-

Stimulation: Add an inflammatory stimulus, most commonly Lipopolysaccharide (LPS, e.g., 100 ng/mL), to the wells. Include appropriate controls: vehicle-only, LPS-only, and inhibitor-only.

-

Incubation: Incubate the cells for a specified period. For cytokine protein release, 6-24 hours is typical. For gene expression analysis, a shorter incubation of 3-6 hours may be optimal.

-

Sample Collection:

-

Supernatant: Carefully collect the culture medium for secreted cytokine analysis. Centrifuge to remove any cell debris and store at -80°C.

-

Cells: Wash the remaining cells with PBS and lyse them directly in the plate using an appropriate buffer for either RNA or protein extraction.

-

Cytokine Quantification Methods

Multiple techniques are available for quantifying cytokine levels, each with distinct advantages.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and specific method for quantifying a single cytokine from the culture supernatant. It is considered a gold-standard for validation.

-

Multiplex Immunoassays (e.g., Luminex, Meso Scale Discovery): These platforms allow for the simultaneous measurement of dozens of cytokines and chemokines from a small sample volume. They are ideal for screening and identifying broader changes in the cytokine profile. The Meso Scale Discovery (MSD) platform, for example, uses an electrochemiluminescence detection system for high sensitivity.

-

Intracellular Cytokine Staining (ICS) with Flow Cytometry: This method measures cytokine production within individual cells. It requires treating cells with a protein transport inhibitor (e.g., Brefeldin A) during the final hours of stimulation to trap cytokines intracellularly. Cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies against specific cytokines for analysis by flow cytometry.

Gene Expression Analysis by RT-qPCR

-

RNA Extraction: Isolate total RNA from the cell lysates using a column-based kit or Trizol-based method. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 0.5-1.0 µg of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. Use SYBR Green or TaqMan probe-based chemistry with primers specific for target cytokine genes (e.g., Tnf, Il1b, Il6) and a stable housekeeping gene (e.g., Gapdh, Actb) for normalization.

-

Data Analysis: Calculate the relative gene expression changes using the Delta-Delta Ct (ΔΔCt) method.

Conclusion

Inhibition of the CSF1R signaling pathway is a potent method for modulating microglial function and survival. Pharmacological agents in the class of this compound generally suppress the expression and release of pro-inflammatory cytokines, particularly in the context of an immune challenge. This makes CSF1R a compelling target for therapeutic intervention in a wide range of neurological disorders characterized by detrimental neuroinflammation. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the immunomodulatory effects of novel CSF1R inhibitors and further elucidate the role of microglia in CNS pathology.

References

- 1. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]

- 2. Microglia - Wikipedia [en.wikipedia.org]

- 3. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Colony stimulating factor 1: friend or foe of neurons? - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Effects of Csf1R-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Colony-Stimulating Factor 1 Receptor (Csf1R) is a critical regulator of myeloid cell survival, proliferation, and differentiation, making it a key target in various pathologies, including cancer and inflammatory diseases. Csf1R-IN-4 is a potent inhibitor of Csf1R, disrupting the downstream signaling cascades that drive these cellular processes. This technical guide provides an in-depth overview of the core signaling pathways affected by Csf1R inhibition, methodologies for assessing downstream effects, and quantitative data from analogous well-characterized Csf1R inhibitors to serve as a benchmark for research and development involving this compound.

Introduction to Csf1R Signaling

The Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-FMS or CD115, is a receptor tyrosine kinase.[1] Its activation is triggered by the binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34).[1] This binding event induces receptor dimerization and subsequent auto-phosphorylation of several tyrosine residues within the intracellular domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins, initiating a cascade of downstream pathways crucial for the function of mononuclear phagocytes, such as macrophages and monocytes.

The principal signaling axes downstream of Csf1R include:

-

PI3K/Akt Pathway: This pathway is central to promoting cell survival and proliferation.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is also heavily involved in cell proliferation, differentiation, and survival.

-

JAK/STAT Pathway: This pathway plays a role in cytokine signaling and immune responses.

Inhibition of Csf1R, for instance by this compound, is designed to abrogate these signaling events, thereby modulating the activity of macrophages and other myeloid cells. This has significant therapeutic implications, particularly in oncology, where tumor-associated macrophages (TAMs) often promote tumor growth and metastasis.

This compound: A Potent Inhibitor

This compound is identified as a potent inhibitor of Csf1R.[2][3] Its mechanism of action is centered on blocking the kinase activity of the receptor, thus preventing the initiation of downstream signaling. While specific quantitative data for this compound is not extensively available in the public domain, its effects can be inferred from data on other well-studied Csf1R inhibitors. The information available indicates that this compound affects the communication between tumor-associated macrophages and glioma cells, highlighting its potential in cancer research.[2]

Quantitative Analysis of Csf1R Inhibition

To provide a quantitative context for the potency of Csf1R inhibitors, the following table summarizes the half-maximal inhibitory concentrations (IC50) for several well-characterized Csf1R inhibitors. This data is crucial for determining effective concentrations in experimental settings.

| Inhibitor | Target | IC50 (nM) | Reference |

| Pexidartinib (PLX3397) | Csf1R | 20 | |

| c-Kit | 10 | ||

| FLT3 | 160 | ||

| BLZ945 | Csf1R | 1 | |

| GW2580 | Csf1R | 52.4 | |

| BPR1R024 | Csf1R | 0.53 | |

| Compound 9 (purine-based) | Csf1R | 0.2 |

Downstream Signaling Pathway Analysis

The inhibition of Csf1R by molecules like this compound leads to a direct reduction in the phosphorylation of key downstream effector proteins. The primary and most readily measurable consequences are the decreased phosphorylation of Akt and ERK.

Caption: Csf1R signaling pathway and point of inhibition by this compound.

Experimental Protocols

To assess the downstream effects of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are based on methodologies used for other Csf1R inhibitors and can be adapted for this compound.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of Csf1R.

Objective: To determine the IC50 of this compound against Csf1R.

Materials:

-

Recombinant human Csf1R kinase domain

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ADP-Glo™ Kinase Assay kit (Promega)

-

This compound (or other test inhibitor)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, recombinant Csf1R, and the peptide substrate.

-

Add the diluted this compound to the wells. Include a DMSO-only control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Caption: Workflow for an in vitro Csf1R kinase assay.

Western Blot Analysis of Downstream Signaling

This method is used to visualize the inhibition of phosphorylation of key downstream proteins like Akt and ERK in a cellular context.

Objective: To confirm that this compound inhibits Csf1R signaling in cells.

Materials:

-

Macrophage cell line (e.g., bone marrow-derived macrophages - BMDMs)

-

This compound

-

Recombinant CSF-1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Csf1R, anti-total-Csf1R, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Culture macrophages and serum-starve them overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with CSF-1 (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes).

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an ECL reagent and an imaging system.

-

Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

Cell Viability and Proliferation Assays

These assays determine the effect of this compound on the survival and growth of CSF-1-dependent cells.

Objective: To measure the impact of this compound on macrophage viability.

Materials:

-

CSF-1-dependent cell line (e.g., M-NFS-60) or primary macrophages

-

This compound

-

Cell culture medium with and without CSF-1

-

MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Procedure:

-

Seed cells in a 96-well plate in a medium containing CSF-1.

-

Add a serial dilution of this compound to the wells.

-

Incubate for a specified period (e.g., 72 hours).

-

Measure cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's protocol.

-

Plot the results as a percentage of the viability of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Expected Outcomes and Interpretation

Inhibition of the Csf1R signaling pathway by this compound is expected to produce the following outcomes:

-

Reduced Macrophage Viability and Proliferation: A dose-dependent decrease in the number of viable macrophages in culture.

-

Decreased Phosphorylation of Downstream Targets: Western blot analysis should show a significant reduction in the levels of p-Akt and p-ERK upon treatment with this compound, even in the presence of CSF-1 stimulation.

-

Altered Macrophage Polarization: Csf1R signaling is known to promote an M2-like, pro-tumoral macrophage phenotype. Inhibition of this pathway may lead to a shift towards an M1-like, anti-tumoral phenotype. This can be assessed by measuring the expression of M1 and M2 markers (e.g., iNOS, CD86 for M1; Arginase-1, CD206 for M2) via qPCR or flow cytometry.

Conclusion

This compound represents a valuable tool for investigating the role of Csf1R signaling in health and disease. By potently inhibiting the kinase activity of Csf1R, it allows for the detailed study of downstream cellular processes. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to effectively design and interpret experiments aimed at elucidating the multifaceted effects of this compound. As with any targeted inhibitor, it is crucial to characterize its specificity and off-target effects to ensure accurate interpretation of experimental results.

References

Csf1R-IN-4 for Studying Neuroinflammation in Alzheimer's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Csf1R-IN-4 and other potent Colony-Stimulating Factor 1 Receptor (Csf1R) inhibitors as powerful research tools for investigating the role of microglia and neuroinflammation in the context of Alzheimer's disease (AD). This document outlines the mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Introduction: Targeting Microglia in Alzheimer's Disease

Neuroinflammation, driven by the brain's resident immune cells, the microglia, is a critical component of Alzheimer's disease pathology.[1][2] In AD, microglia surround amyloid-beta (Aβ) plaques and are implicated in both the clearance of pathological proteins and the propagation of neuronal damage through the release of inflammatory mediators.[1] The Colony-Stimulating Factor 1 Receptor (Csf1R) is a key tyrosine kinase that is essential for the survival, proliferation, and differentiation of microglia.[1][3] Its expression is elevated in the brains of AD patients, making it a compelling therapeutic and research target.

Pharmacological inhibition of Csf1R offers a direct mechanism to modulate microglial populations, allowing researchers to probe their specific contributions to AD progression. This compound is a potent, novel inhibitor of Csf1R. While detailed preclinical data for this compound in AD models is emerging, this guide leverages the extensive research conducted with other highly-selective Csf1R inhibitors, such as PLX3397 (Pexidartinib), PLX5622, and GW2580, to provide a comprehensive framework for its application.

Mechanism of Action and Signaling Pathways

Csf1R is activated by its two ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34). Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, primarily the PI3K/Akt and ERK1/2 pathways, which are crucial for promoting microglial survival and proliferation. In the context of Alzheimer's disease, Csf1R signaling interacts with other key microglial pathways, such as that of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), which is also critical for microglial activation and survival.

By competitively inhibiting ATP binding to the Csf1R kinase domain, inhibitors like this compound block this entire signaling cascade, leading to the apoptosis and elimination of microglia from the central nervous system. This allows for the study of disease progression in the absence of a significant microglial presence or to investigate the effects of newly repopulating microglia upon inhibitor withdrawal.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative outcomes of using various Csf1R inhibitors in established mouse models of Alzheimer's disease. This data provides a reference for expected effects when designing experiments with this compound.

Table 1: Treatment Regimens of Csf1R Inhibitors in AD Mouse Models

| Inhibitor | AD Mouse Model | Dosage | Administration | Duration | Reference |

| GW2580 | APP/PS1 | 75 mg/kg/day | Oral Gavage | 3 months | |

| PLX3397 | 5xFAD | 290 mg/kg (in chow) | Formulated Chow | 21 days | |

| PLX3397 | 5xFAD | 40 mg/kg/day | Oral Gavage | 21 days | |

| PLX5622 | 5xFAD | 1200 ppm (in chow) | Formulated Chow | 3-6 months |

Table 2: Effects of Csf1R Inhibition on Microglia and Neuroinflammation

| Inhibitor | AD Mouse Model | Microglial Depletion | Effect on Inflammatory Markers | Reference |

| GW2580 | APP/PS1 | Blocked proliferation; shifted to anti-inflammatory phenotype | Reduced pro-inflammatory cytokine expression | |

| PLX3397 | 5xFAD | ~99% elimination | Not specified | |

| PLX5622 | 5xFAD | >80% depletion | Reduced inflammatory gene expression |

Table 3: Effects of Csf1R Inhibition on AD Pathology and Cognitive Function

| Inhibitor | AD Mouse Model | Effect on Aβ Plaques | Effect on Tau Pathology | Effect on Cognition / Synapses | Reference | | :--- | :--- | :--- | :--- | :--- | | GW2580 | APP/PS1 | No change in plaque number | Not assessed | Improved memory; prevented synaptic degeneration | | | PLX3397 | Tauopathy models | Not assessed | Remarkable reduction of pTau | Halted brain atrophy | | | PLX5622 | 5xFAD | No change in plaque load | Not assessed | Improved cognition | |

Experimental Design and Workflow

A typical study investigating the role of microglia in an AD mouse model using a Csf1R inhibitor follows a structured workflow. This involves baseline characterization, inhibitor treatment, and a comprehensive set of post-treatment analyses to assess pathological and functional outcomes.

References

- 1. Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological targeting of CSF1R inhibits microglial proliferation and prevents the progression of Alzheimer's-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]

The Role of Csf1R-IN-4 in Regulating Myeloid Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a critical regulator of myeloid cell differentiation, survival, and function. Its role in various pathologies, including cancer and inflammatory diseases, has made it a key target for therapeutic intervention. This technical guide focuses on Csf1R-IN-4, a potent and specific inhibitor of CSF1R. While detailed quantitative data for this compound is primarily found within patent literature (WO2021197276A1), this document provides a comprehensive overview of the established role of CSF1R in myeloid differentiation and the expected impact of its inhibition by compounds such as this compound. Furthermore, this guide offers detailed experimental protocols for researchers to investigate the effects of this compound on myeloid cell lineages and presents visualizations of the core signaling pathways and experimental workflows.

Introduction to CSF1R and Myeloid Cell Differentiation

The Colony-Stimulating Factor 1 (CSF-1) and its receptor, CSF1R (also known as c-Fms or CD115), are fundamentally important for the development and maintenance of mononuclear phagocytes, which include monocytes, macrophages, and dendritic cells. The binding of CSF-1 or another ligand, IL-34, to CSF1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for the survival, proliferation, and differentiation of myeloid progenitor cells into mature macrophages.

Myeloid cells, particularly tumor-associated macrophages (TAMs), are key components of the tumor microenvironment and can promote tumor growth, angiogenesis, and metastasis. Therefore, inhibiting the CSF1R signaling pathway presents a promising strategy in cancer therapy to modulate the tumor microenvironment and enhance anti-tumor immunity.

This compound: A Potent Inhibitor of CSF1R

This compound is a small molecule inhibitor designed to potently and selectively target the kinase activity of CSF1R. Information from publicly available sources and its associated patent (WO2021197276A1) indicates its role as a significant inhibitor of CSF1R.[1] Another compound from the same patent, Csf1R-IN-6, is also described as a potent CSF1R inhibitor. The primary mechanism of action of this compound is expected to be the competitive inhibition of ATP binding to the CSF1R kinase domain, thereby blocking the downstream signaling cascades that are essential for myeloid cell differentiation and survival.

Expected Effects on Myeloid Cell Differentiation

Based on the known functions of CSF1R, the administration of this compound is anticipated to have the following effects on myeloid cell differentiation:

-

Inhibition of Monocyte to Macrophage Differentiation: By blocking the CSF1R signaling that is critical for this process, this compound is expected to reduce the number of mature macrophages differentiated from monocytic precursors.

-

Modulation of Macrophage Polarization: CSF1R signaling is known to promote the differentiation of anti-inflammatory, pro-tumoral M2-like macrophages. Inhibition by this compound is likely to skew the macrophage population towards a pro-inflammatory, anti-tumoral M1-like phenotype.

-

Reduction of Myeloid Cell Proliferation and Survival: The survival and proliferation of macrophages and their progenitors are heavily dependent on CSF1R signaling. This compound is expected to induce apoptosis and reduce the proliferation of these cells.

Quantitative Data on Csf1R Inhibition

While specific quantitative data for this compound is not publicly available in peer-reviewed literature, the following tables illustrate the expected quantitative outcomes of potent CSF1R inhibition on myeloid cells, based on studies with other well-characterized CSF1R inhibitors.

Table 1: In Vitro Csf1R Kinase Activity

| Compound | Target | IC50 (nM) | Assay Type |

| This compound (Expected) | CSF1R | < 10 | Biochemical Kinase Assay |

| Pexidartinib (PLX3397) | CSF1R | 13 | Biochemical Kinase Assay |

| GW2580 | CSF1R | 10 | Biochemical Kinase Assay |

| BLZ945 | CSF1R | 1 | Biochemical Kinase Assay |

Note: The IC50 value for this compound is an estimation based on its description as a "potent" inhibitor.

Table 2: Effect of Csf1R Inhibition on Myeloid Cell Viability

| Cell Line | Treatment | Concentration (nM) | % Viability Reduction (48h) |

| Bone Marrow-Derived Macrophages (BMDMs) | This compound (Expected) | 100 | > 50% |

| M-NFS-60 (myeloid cell line) | GW2580 | 1000 | ~60% |

| RAW 264.7 (macrophage cell line) | Pexidartinib (PLX3397) | 500 | ~40% |

Table 3: Modulation of Macrophage Polarization Markers by Csf1R Inhibition

| Cell Type | Treatment | M1 Marker (CD86) Expression (% Positive Cells) | M2 Marker (CD206) Expression (% Positive Cells) |

| BMDMs + IL-4 (M2 polarization) | Vehicle Control | 5% | 85% |

| BMDMs + IL-4 (M2 polarization) | This compound (Expected, 100 nM) | 25% | 40% |

| BMDMs + LPS/IFNγ (M1 polarization) | Vehicle Control | 70% | 10% |

| BMDMs + LPS/IFNγ (M1 polarization) | This compound (Expected, 100 nM) | 75% | 8% |

Experimental Protocols

The following are detailed protocols for key experiments to assess the role of this compound in regulating myeloid cell differentiation.

In Vitro Csf1R Enzyme Activity Assay

This assay determines the direct inhibitory effect of this compound on the kinase activity of the CSF1R protein.

Materials:

-

Recombinant human CSF1R kinase domain

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega)

-

This compound (dissolved in DMSO)

-

384-well white plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).

-

Add 5 µL of a solution containing the recombinant CSF1R enzyme and the Poly(Glu, Tyr) substrate in kinase assay buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Bone Marrow-Derived Macrophage (BMDM) Differentiation and Viability Assay

This protocol assesses the effect of this compound on the differentiation of bone marrow progenitors into macrophages and their subsequent viability.

Materials:

-

Bone marrow cells isolated from mice

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well clear-bottom white plates

Protocol:

-

Isolate bone marrow cells from the femurs and tibias of mice.

-

Lyse red blood cells using an ACK lysis buffer.

-

Culture the bone marrow cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF.

-

Plate the cells in 96-well plates at a density of 5 x 10^4 cells per well.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Incubate the plates for 5-7 days to allow for macrophage differentiation.

-

After the incubation period, assess cell viability using a reagent like CellTiter-Glo® according to the manufacturer's protocol.

-

Measure luminescence to determine the number of viable cells.

-

Morphological changes can be observed and quantified using microscopy.

Flow Cytometry Analysis of Macrophage Polarization

This protocol is used to determine the effect of this compound on the polarization of macrophages into M1 and M2 phenotypes.

Materials:

-

Differentiated BMDMs (from protocol 4.2)

-

LPS (Lipopolysaccharide)

-

IFN-γ (Interferon-gamma)

-

IL-4 (Interleukin-4)

-

This compound (dissolved in DMSO)

-

FACS buffer (PBS with 2% FBS)

-

Fc block (anti-CD16/32)

-

Fluorochrome-conjugated antibodies against:

-

F4/80 (macrophage marker)

-

CD11b (myeloid marker)

-

CD86 (M1 marker)

-

CD206 (M2 marker)

-

-

Flow cytometer

Protocol:

-

Differentiate BMDMs for 7 days as described in protocol 4.2.

-

On day 7, treat the macrophages with one of the following conditions for 24 hours:

-

Medium alone (M0)

-

LPS (100 ng/mL) and IFN-γ (20 ng/mL) for M1 polarization

-

IL-4 (20 ng/mL) for M2 polarization

-

-

During the 24-hour polarization, treat the cells with this compound or DMSO.

-

After treatment, harvest the cells by gentle scraping.

-

Wash the cells with FACS buffer.

-

Block Fc receptors with Fc block for 10 minutes on ice.

-

Stain the cells with the cocktail of fluorochrome-conjugated antibodies for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data to determine the percentage of F4/80+CD11b+ cells that are CD86+ (M1) or CD206+ (M2).

Visualizations

Csf1R Signaling Pathway

Caption: Csf1R signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Assessing this compound Effects

Caption: Workflow for studying this compound's effect on myeloid differentiation.

Conclusion

This compound is a potent inhibitor of the CSF1R signaling pathway, a critical regulator of myeloid cell differentiation. By blocking this pathway, this compound is expected to inhibit the differentiation of monocytes into macrophages, modulate macrophage polarization towards an anti-tumoral M1 phenotype, and reduce the overall survival and proliferation of myeloid cells. The experimental protocols provided in this guide offer a robust framework for researchers to investigate these effects in detail. Further studies are warranted to fully elucidate the therapeutic potential of this compound in diseases where myeloid cells play a significant pathological role.

References

Csf1R-IN-4 as a Tool for Depleting Tissue-Resident Macrophages: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a critical regulator of the survival, proliferation, and differentiation of tissue-resident macrophages.[1][2] Consequently, inhibition of CSF1R signaling has emerged as a powerful and widely used strategy for the selective depletion of these cells in preclinical research. This technical guide provides an in-depth overview of the use of CSF1R inhibitors, with a focus on their mechanism of action, experimental protocols for macrophage depletion, and the quantitative effects observed in various tissues. While this guide is centered on the principles of CSF1R inhibition, it will use the well-characterized inhibitors Pexidartinib (PLX3397) and PLX5622 as illustrative examples due to the limited public information on a specific molecule designated "Csf1R-IN-4".

Introduction to CSF1R and Macrophage Biology

Tissue-resident macrophages are a heterogeneous population of immune cells that play pivotal roles in tissue homeostasis, immune surveillance, and pathogenesis.[1] The CSF1R, a receptor tyrosine kinase, and its ligands, CSF-1 and IL-34, are essential for the maintenance of most tissue-resident macrophage populations.[3][4] Upon ligand binding, CSF1R dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote macrophage survival and proliferation.

Mechanism of Action of CSF1R Inhibitors

CSF1R inhibitors are small molecules that typically function as ATP-competitive inhibitors of the receptor's intracellular kinase domain. By blocking the tyrosine kinase activity of CSF1R, these inhibitors prevent the downstream signaling necessary for macrophage survival, leading to their apoptosis and subsequent depletion from tissues. This targeted approach allows for the selective removal of CSF1R-dependent macrophages, providing a valuable tool to study their roles in health and disease.

Quantitative Data on Macrophage Depletion

The efficacy of macrophage depletion using CSF1R inhibitors varies by tissue, inhibitor used, dosage, and duration of treatment. The following tables summarize quantitative data from preclinical studies using Pexidartinib (PLX3397) and PLX5622.

Table 1: Macrophage Depletion with Pexidartinib (PLX3397)

| Tissue | Species | Dosage and Administration | Duration | % Depletion | Reference |

| Cochlea | Mouse | Chow followed by daily oral gavage | 28 days | ~93% of CX3CR1GFP-labeled macrophages | |

| Kidney | Mouse | Chow followed by daily oral gavage | 28 days | 92.6% - 95.6% of CX3CR1GFP-positive cells | |

| Brain | Mouse | 290 mg/kg in chow | 3, 7, and 21 days | Partial depletion | |

| Heart | Mouse | 290 mg/kg in chow | 3, 7, and 21 days | Dramatic reduction | |

| Adipose Tissue | Mouse | 50 mg/kg via oral gavage every second day | 3 weeks | Substantial reduction | |

| Tumor (Lung Adenocarcinoma) | Mouse | Not specified | 7 days | Significant decrease in percentage of macrophages |

Table 2: Macrophage Depletion with PLX5622

| Tissue | Species | Dosage and Administration | Duration | % Depletion | Reference |

| Brain (Microglia) | Mouse | 1200 ppm in chow | 7 days | ~95% | |

| Brain (Microglia) | Mouse | 1200 ppm in chow | 21 days | 90% | |

| Choroid | Mouse | 1200 ppm in chow | 1 week | ~90% | |

| Colon | Mouse | 1200 ppm in chow | 5 months | 92.4% | |

| Adipose Tissue | Mouse | 1200 ppm in chow | 5 months | 58.2% | |

| Peritoneal Cavity | Mouse | 1200 ppm in chow | 5 months | 90.2% | |

| Sciatic Nerve | Mouse | 65 mg/kg via oral gavage | 3 days post-injury | Significant reduction in CD45+CD11b+ macrophages |

Experimental Protocols

The following are generalized protocols for the in vivo depletion of tissue-resident macrophages using CSF1R inhibitors, based on published studies. Researchers should optimize these protocols for their specific experimental needs.

Administration via Formulated Chow (PLX5622 and Pexidartinib)

This method is common for long-term studies and provides continuous drug exposure.

-

Inhibitor: PLX5622 or Pexidartinib (PLX3397)

-

Formulation: The inhibitor is commercially formulated into standard rodent chow at a specified concentration (e.g., 1200 ppm for PLX5622, 290 mg/kg for PLX3397).

-

Procedure:

-

House mice individually or in small groups.

-

Provide ad libitum access to the inhibitor-formulated chow and water.

-

Replace the chow as needed, typically every 2-3 days, to ensure freshness and consistent drug availability.

-

A control group of mice should receive the corresponding control diet without the inhibitor.

-

The duration of treatment will depend on the target tissue and the desired level of depletion, ranging from 3 days to several months.

-

-

Assessment of Depletion: Macrophage depletion can be assessed by flow cytometry of single-cell suspensions from the target tissue or by immunohistochemistry/immunofluorescence on tissue sections. Commonly used macrophage markers include F4/80, CD68, Iba1, and CD11b.

Administration via Oral Gavage (Pexidartinib)

Oral gavage allows for more precise dosing and is suitable for shorter-term studies or when dietary administration is not feasible.

-

Inhibitor: Pexidartinib (PLX3397)

-

Vehicle: A suitable vehicle for suspension, such as a mixture of sterile water with a small percentage of a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80). The exact formulation should be optimized for solubility and stability.

-

Dosage: A typical dosage is 50 mg/kg.

-

Procedure:

-

Prepare a homogenous suspension of the inhibitor in the chosen vehicle.

-

Administer the suspension to the mice via oral gavage using an appropriate gauge feeding needle. The volume administered will depend on the concentration of the suspension and the weight of the mouse.

-

The frequency of administration can be daily or every other day, depending on the experimental design.

-

A control group should receive the vehicle alone.

-

-

Assessment of Depletion: As described in the previous protocol.

Visualizing Key Pathways and Workflows

CSF1R Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by CSF1 binding to its receptor, leading to macrophage survival and proliferation.

Caption: Simplified CSF1R signaling pathway and the point of inhibition.

Experimental Workflow for Macrophage Depletion

The following diagram outlines a typical experimental workflow for depleting tissue-resident macrophages in vivo.

Caption: A typical in vivo experimental workflow for macrophage depletion.

Conclusion

References

- 1. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pexidartinib synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Csf1R Inhibition on the Tumor Microenvironment: A Technical Guide

Disclaimer: This technical guide summarizes the effects of Colony-Stimulating Factor 1 Receptor (Csf1R) inhibition on the tumor microenvironment (TME). As of the latest update, specific preclinical data for a compound designated "Csf1R-IN-4" is not publicly available. Therefore, this document provides a comprehensive overview based on data from well-characterized Csf1R inhibitors such as PLX3397 (Pexidartinib), BLZ945, and FF-10101, which are expected to have a similar mechanism of action and impact on the TME.

Introduction

The Colony-Stimulating Factor 1 Receptor (Csf1R) is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid cells, particularly macrophages.[1] In the tumor microenvironment (TME), Csf1R signaling, activated by its ligands CSF-1 and IL-34, plays a pivotal role in the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype.[2] These M2-like TAMs contribute to tumor progression, angiogenesis, and metastasis while suppressing anti-tumor immune responses.[2] Inhibition of Csf1R has emerged as a promising therapeutic strategy to modulate the TME, shifting the balance from an immunosuppressive to an immune-active state. This guide provides an in-depth technical overview of the impact of Csf1R inhibition on the TME, focusing on quantitative data, experimental methodologies, and key signaling pathways.

Mechanism of Action

Csf1R inhibitors are small molecules that typically bind to the ATP-binding pocket of the Csf1R kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade disrupts the survival and differentiation signals for TAMs, leading to their depletion or repolarization within the TME.

Quantitative Impact on the Tumor Microenvironment

Preclinical studies across various cancer models have demonstrated the profound impact of Csf1R inhibition on the cellular composition and function of the TME. The following tables summarize key quantitative findings.

Table 1: Effect of Csf1R Inhibition on Tumor Growth

| Csf1R Inhibitor | Cancer Model | Tumor Growth Inhibition (%) | Reference |

| FF-10101 | MC38 Colon Carcinoma | Significant inhibition | [1][3] |

| BPR1R024 | MC38 Colon Carcinoma | Delayed tumor growth | |

| PLX3397 | Pancreatic Ductal Adenocarcinoma | >85% regression (with anti-PD-1/CTLA-4) | |

| PLX3397 | Osteosarcoma | Significant inhibition |

Table 2: Modulation of Immune Cell Populations in the TME by Csf1R Inhibition

| Csf1R Inhibitor | Cancer Model | Change in TAMs | Change in CD8+ T cells | Change in Regulatory T cells (Tregs) | Reference |

| FF-10101 | MCA205/MC38 | Increased M1-like TAMs, Decreased CD204+FRβ+ TAMs | Increased | Decreased | |

| PLX3397 | Pancreatic Ductal Adenocarcinoma | ~60% decrease in total TAMs | Increased | - | |

| Anti-CSF-1R Ab | MC38 Colon Carcinoma | Depletion | Increased | - | |

| BPR1R024 | MC38 Colon Carcinoma | Increased M1/M2 ratio | - | - | |

| PLX5622 | SHH-Medulloblastoma | Reduction in a subset of TAMs | Increased | No significant change |

Table 3: Effect of Csf1R Inhibition on Gene and Protein Expression in the TME

| Csf1R Inhibitor | Cancer Model | Key Upregulated Genes/Proteins (in TME/TAMs) | Key Downregulated Genes/Proteins (in TME/TAMs) | Reference |

| FF-10101 | Human Endometrial Cancer | IL1B, IL6 (M1 markers) | PD-L1 on TAMs | |

| PLX3397 | Pancreatic Ductal Adenocarcinoma | Genes associated with T-cell mediated immunity | Genes associated with myeloid responses | |

| FF-10101 | MCA205/MC38 | TNFα signaling, Inflammatory response, IFN-γ response | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines common experimental protocols used to assess the impact of Csf1R inhibitors on the TME.

In Vivo Murine Tumor Models

A common method to evaluate the efficacy of Csf1R inhibitors is through the use of syngeneic mouse tumor models.

Objective: To assess the in vivo anti-tumor and immunomodulatory activity of a Csf1R inhibitor.

Materials:

-

Cell Line: MC38 murine colon adenocarcinoma cells.

-

Animals: C57BL/6 mice (female, 6-8 weeks old).

-

Csf1R Inhibitor: e.g., FF-10101, administered in drinking water.

-

Control: Vehicle control.

-

Tumor Inoculation: Subcutaneous injection of 1 x 10^6 MC38 cells into the flank of each mouse.

-

Tumor Measurement: Calipers to measure tumor volume (Volume = 0.5 x length x width^2).

Procedure:

-

Culture MC38 cells under standard conditions and harvest in the exponential growth phase.

-

Inject 1 x 10^6 MC38 cells subcutaneously into the right flank of C57BL/6 mice.

-

When tumors reach a palpable size (e.g., ~50 mm^3), randomize mice into treatment and control groups (n=5-10 per group).

-

Administer the Csf1R inhibitor or vehicle control daily. For FF-10101, this can be done via free-drinking water.

-

Measure tumor volume every 2-3 days.

-

At the end of the study (e.g., day 8 for mechanistic studies or when tumors in the control group reach a predetermined size), euthanize the mice and harvest tumors for further analysis (flow cytometry, qPCR).

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

Flow cytometry is a powerful technique to quantify and phenotype immune cell populations within the TME.

Objective: To analyze the composition of tumor-infiltrating immune cells, particularly TAMs and T cells, following Csf1R inhibitor treatment.

Materials:

-

Tumor Tissue: Harvested from in vivo studies.

-

Digestion Buffer: Collagenase D (1 mg/mL), DNase I (0.1 mg/mL) in RPMI-1640.

-

FACS Buffer: PBS with 2% FBS.

-

Antibodies: A panel of fluorescently-conjugated antibodies (see Table 4).

-

Flow Cytometer: A multi-color flow cytometer.

Procedure:

-

Mince the harvested tumor tissue and incubate in digestion buffer for 30-60 minutes at 37°C with gentle agitation.

-

Prepare a single-cell suspension by passing the digested tissue through a 70 µm cell strainer.

-

Lyse red blood cells using an appropriate lysis buffer.

-

Count the viable cells and resuspend in FACS buffer.

-

Block Fc receptors with an anti-CD16/CD32 antibody.

-

Stain the cells with the antibody cocktail (Table 4) for 30 minutes on ice in the dark.

-

Wash the cells with FACS buffer.

-

For intracellular staining (e.g., FoxP3), use a fixation/permeabilization kit according to the manufacturer's instructions.

-

Acquire the samples on a flow cytometer and analyze the data using appropriate software.

Table 4: Example Flow Cytometry Panel for Murine TME Analysis

| Target | Fluorochrome | Clone | Cell Population Identified |

| CD45 | AF700 | 30-F11 | All leukocytes |

| CD11b | PE-Cy7 | M1/70 | Myeloid cells |

| F4/80 | APC | BM8 | Macrophages |

| CD206 | PE | C068C2 | M2-like macrophages |

| MHC-II | BV421 | M5/114.15.2 | M1-like macrophages, antigen-presenting cells |

| CD3 | FITC | 17A2 | T cells |

| CD4 | PerCP-Cy5.5 | RM4-5 | Helper T cells |

| CD8 | APC-Cy7 | 53-6.7 | Cytotoxic T cells |

| FoxP3 | eFluor 450 | FJK-16s | Regulatory T cells |

| PD-L1 | BV605 | 10F.9G2 | Immune checkpoint ligand |

Quantitative Real-Time PCR (qPCR) for Cytokine Expression

qPCR is used to measure the gene expression levels of key cytokines and chemokines within the TME.

Objective: To quantify changes in the expression of pro- and anti-inflammatory cytokine genes in tumor tissue following Csf1R inhibitor treatment.

Materials:

-

Tumor Tissue: Snap-frozen in liquid nitrogen or stored in RNA stabilization solution.

-

RNA Extraction Kit: Commercially available kit.

-

cDNA Synthesis Kit: Reverse transcriptase and associated reagents.

-

qPCR Master Mix: Containing SYBR Green or TaqMan probes.

-

Primers: Specific primers for target genes (e.g., TNF-α, IFN-γ, IL-10) and a housekeeping gene (e.g., GAPDH, β-actin).

-

Real-Time PCR System.

Procedure:

-

Homogenize the tumor tissue and extract total RNA using a suitable kit.

-

Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Prepare the qPCR reaction mix containing the cDNA template, primers, and master mix.

-

Perform the qPCR reaction using a standard thermal cycling protocol.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control groups, normalized to the housekeeping gene.

Conclusion

Inhibition of the Csf1R signaling pathway represents a promising strategy in cancer immunotherapy. By depleting or repolarizing immunosuppressive TAMs, Csf1R inhibitors can remodel the tumor microenvironment to be more permissive to anti-tumor immune responses. This is evidenced by a decrease in M2-like macrophages, an increase in the M1/M2 ratio, and enhanced infiltration and activation of cytotoxic T cells. These changes often lead to significant tumor growth inhibition, particularly when combined with other immunotherapies such as checkpoint inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of Csf1R inhibitors as a valuable component of the oncologist's armamentarium. Further research into specific inhibitors like this compound will be crucial to fully understand their unique pharmacological profiles and clinical potential.

References

- 1. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI Insight - Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages [insight.jci.org]

Therapeutic Potential of Csf1R-IN-4 in Autoimmune Diseases: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of the colony-stimulating factor 1 receptor (CSF1R) inhibitor, Csf1R-IN-4, and its therapeutic potential in the context of autoimmune diseases. It covers the underlying biology of the CSF1R signaling pathway, the mechanism of action of this compound, detailed experimental protocols for its evaluation, and a summary of its preclinical data.

Introduction to CSF1R and its Role in Autoimmunity

The colony-stimulating factor 1 receptor (CSF1R), also known as c-FMS or CD115, is a cell surface receptor tyrosine kinase.[1] Its primary ligands are colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34).[1] The binding of these ligands induces receptor dimerization, leading to autophosphorylation of intracellular tyrosine residues and the activation of downstream signaling cascades.[2] These pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, are crucial for the survival, proliferation, differentiation, and function of myeloid cells, particularly monocytes and macrophages.[1]

In the context of autoimmune diseases, CSF1R signaling is implicated in the pathogenesis of various conditions, including multiple sclerosis (MS), rheumatoid arthritis, and inflammatory bowel disease. This is primarily due to the role of macrophages and microglia (the resident macrophages of the central nervous system) in mediating inflammation and tissue damage. Overactive CSF1R signaling can lead to an expansion and pro-inflammatory activation of these myeloid populations, contributing to the autoimmune attack on healthy tissues. Consequently, inhibiting CSF1R has emerged as a promising therapeutic strategy to modulate the pathogenic myeloid cell response in autoimmune disorders.

This compound: A Potent CSF1R Inhibitor

This compound is a potent and selective small molecule inhibitor of CSF1R.[3] Information regarding this compound is primarily available through patent literature, specifically WO2021197276A1, where it is listed as compound 104. This compound is designed to interfere with the kinase activity of CSF1R, thereby blocking the downstream signaling cascades that are dependent on its activation. By inhibiting CSF1R, this compound is expected to reduce the population and pro-inflammatory activity of macrophages and microglia, offering a targeted approach to treating autoimmune diseases.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the CSF1R kinase domain. By binding to the ATP-binding pocket of the receptor's intracellular domain, it prevents the phosphorylation of tyrosine residues that are essential for the recruitment and activation of downstream signaling proteins. This blockade of signal transduction ultimately leads to the depletion of CSF1R-dependent myeloid cells through the induction of apoptosis and the inhibition of their proliferation and differentiation.

Quantitative Data for Csf1R Inhibitors

The following tables summarize key quantitative data for this compound and other relevant CSF1R inhibitors for comparative purposes. Data for this compound is extracted from patent literature and publicly available databases.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | CSF1R | Data not publicly available | Kinase Assay | WO2021197276A1 |

| Pexidartinib (PLX3397) | CSF1R, c-Kit | 28 | Biochemical Assay | |

| BLZ945 | CSF1R | 1 | Biochemical Assay | |

| GW2580 | CSF1R | 30 | Biochemical Assay | |

| PLX5622 | CSF1R | 16 | Kinase Assay |

Note: Specific IC50 values for this compound are not yet publicly disclosed in peer-reviewed literature. The patent WO2021197276A1 indicates its potency but does not provide a specific numerical value.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound in the context of autoimmune diseases.

In Vitro CSF1R Kinase Assay

Objective: To determine the direct inhibitory activity of this compound on the enzymatic function of the CSF1R kinase.

Materials:

-

Recombinant human CSF1R kinase domain

-

ATP

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

This compound (dissolved in DMSO)

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the recombinant CSF1R kinase to each well.

-

Initiate the kinase reaction by adding a mixture of ATP and the poly (Glu, Tyr) substrate. The final ATP concentration should be at or near the Km for CSF1R.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based CSF1R Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit CSF1-induced autophosphorylation of CSF1R in a cellular context.

Materials:

-

A cell line endogenously expressing CSF1R (e.g., M-NFS-60 or THP-1 cells)

-

Cell culture medium

-

Recombinant human CSF-1

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-CSF1R (Tyr723) and anti-total-CSF1R

-

Western blotting or ELISA reagents

Procedure:

-

Seed the cells in a multi-well plate and culture until they reach the desired confluence.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with a predetermined concentration of recombinant human CSF-1 for a short period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Analyze the phosphorylation status of CSF1R using either Western blotting or a sandwich ELISA with antibodies specific for phosphorylated and total CSF1R.

-

Quantify the band intensities (for Western blot) or absorbance values (for ELISA) and normalize the phospho-CSF1R signal to the total CSF1R signal.

-

Calculate the percentage of inhibition and determine the IC50 value.

Macrophage Viability Assay

Objective: To evaluate the effect of this compound on the viability and proliferation of CSF1-dependent macrophages.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium supplemented with CSF-1

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

-

96-well plates

Procedure:

-

Seed the macrophages in a 96-well plate in a medium containing a suboptimal concentration of CSF-1.

-

Add serial dilutions of this compound or DMSO to the wells.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence, absorbance, or fluorescence using a plate reader.

-

Calculate the percentage of viable cells relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To assess the in vivo efficacy of this compound in a mouse model of multiple sclerosis.

Materials:

-

Female C57BL/6 mice (8-12 weeks old)

-

Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin

-

This compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

-

Vehicle control

Procedure:

-

EAE Induction:

-

On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.

-

Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

-

-

Treatment:

-

Begin treatment with this compound or vehicle control at the onset of clinical signs (prophylactic) or after the establishment of disease (therapeutic).

-

Administer the compound daily or as determined by its pharmacokinetic profile.